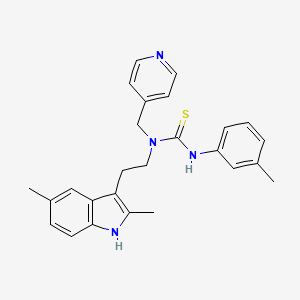
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea is a useful research compound. Its molecular formula is C26H28N4S and its molecular weight is 428.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea is a complex organic molecule that features an indole ring system, a pyridine ring, and a thiourea moiety. This structure suggests potential biological activity due to the known pharmacological properties of its constituent parts. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects.
Chemical Structure
The molecular formula of the compound is C26H28N4S, and its IUPAC name is as follows:
Antimicrobial Activity
Research has indicated that thiourea derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various strains of bacteria and fungi. In a study focused on thiazole derivatives, compounds with similar structural motifs demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . This suggests that the thiourea moiety in our compound may confer similar antimicrobial properties.
Anticancer Activity
The anticancer potential of indole derivatives is well-documented. Indoles are known for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain indole-based compounds can significantly decrease the viability of cancer cell lines such as Caco-2 and A549 . The presence of both the indole and pyridine rings in this compound may enhance its ability to interact with biological targets involved in cancer progression.
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indole Derivative | Caco-2 | 39.8 | |
| Indole Derivative | A549 | 31.9 | |
| Thiourea Derivative | Various | Varies |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound's structural features suggest potential toxicity; however, preliminary data indicate that some derivatives exhibit low toxicity towards human cell lines such as HEK-293 . Further studies are required to evaluate the cytotoxic effects specifically related to this compound.
Case Study 1: Synthesis and Evaluation
In a recent study, a series of thiourea derivatives were synthesized and evaluated for their biological activities. Among them, those containing indole structures showed promising results against various bacterial strains and exhibited moderate anticancer activity . This aligns with the expected behavior of our compound based on its structural components.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict how well compounds like our target interact with specific proteins involved in disease pathways. These studies suggest that the indole ring can effectively bind to target proteins, potentially inhibiting their function and leading to therapeutic effects .
Propriétés
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4S/c1-18-5-4-6-22(15-18)29-26(31)30(17-21-9-12-27-13-10-21)14-11-23-20(3)28-25-8-7-19(2)16-24(23)25/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSRPDGBJIRMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)C)C)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














